molecular formula C21H25N2O+ B229370 3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium

3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium

Cat. No.: B229370
M. Wt: 321.4 g/mol
InChI Key: YFMPGPLBZBXXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a cyclohexyloxy group attached to a benzimidazole ring, which is further substituted with a benzyl group. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium typically involves the reaction of benzimidazole derivatives with cyclohexyloxy methyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts can also be employed to enhance the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the cyclohexyloxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

Scientific Research Applications

3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

    1-[(Cyclohexyloxy)methyl]piperidine: Similar in structure but contains a piperidine ring instead of a benzimidazole ring.

    2-[(Cyclohexyloxy)methyl]benzimidazole: Similar structure with a different substitution pattern on the benzimidazole ring.

Uniqueness: 3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclohexyloxy group and a benzyl group on the benzimidazole ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C21H25N2O+

Molecular Weight

321.4 g/mol

IUPAC Name

1-benzyl-3-(cyclohexyloxymethyl)benzimidazol-1-ium

InChI

InChI=1S/C21H25N2O/c1-3-9-18(10-4-1)15-22-16-23(21-14-8-7-13-20(21)22)17-24-19-11-5-2-6-12-19/h1,3-4,7-10,13-14,16,19H,2,5-6,11-12,15,17H2/q+1

InChI Key

YFMPGPLBZBXXIO-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OCN2C=[N+](C3=CC=CC=C32)CC4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)OCN2C=[N+](C3=CC=CC=C32)CC4=CC=CC=C4

Origin of Product

United States

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